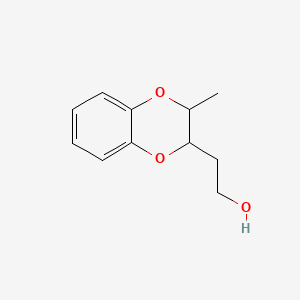![molecular formula C20H15N3 B13952031 2-Amino[1,1'-azobisnaphthalene] CAS No. 59823-87-9](/img/structure/B13952031.png)
2-Amino[1,1'-azobisnaphthalene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino[1,1’-azobisnaphthalene] is an organic compound with the molecular formula C20H15N3 It is a derivative of naphthalene, characterized by the presence of an amino group and an azo linkage between two naphthalene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,1’-azobisnaphthalene] typically involves the diazotization of 2-naphthylamine followed by azo coupling with another molecule of 2-naphthylamine. The reaction conditions generally include:
Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another molecule of 2-naphthylamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Amino[1,1’-azobisnaphthalene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
2-Amino[1,1’-azobisnaphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base, while sulfonation typically involves sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones derived from the naphthalene units.
Reduction: Hydrazo compounds.
Substitution: Acylated or sulfonated derivatives of 2-Amino[1,1’-azobisnaphthalene].
科学的研究の応用
2-Amino[1,1’-azobisnaphthalene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and non-linear optical materials.
作用機序
The mechanism of action of 2-Amino[1,1’-azobisnaphthalene] involves its interaction with molecular targets through its amino and azo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
2-Aminonaphthalene: A simpler analog with a single naphthalene unit.
1,1’-Azobisnaphthalene: Lacks the amino group but contains the azo linkage.
2-Aminoazobenzene: Contains an azo linkage between a benzene and a naphthalene unit.
Uniqueness
2-Amino[1,1’-azobisnaphthalene] is unique due to the presence of both an amino group and an azo linkage between two naphthalene units
特性
CAS番号 |
59823-87-9 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC名 |
1-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2 |
InChIキー |
STPJPLTUXYKPEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


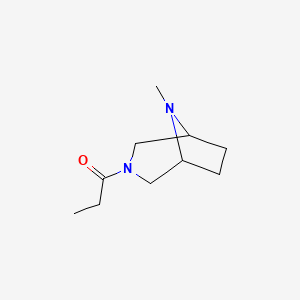
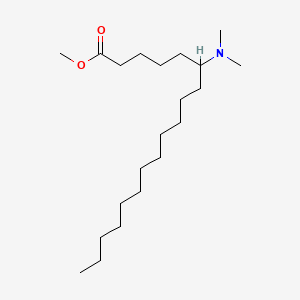
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
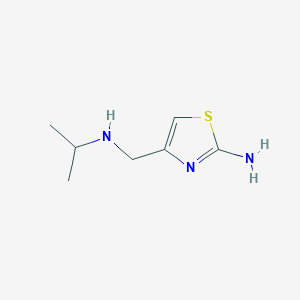
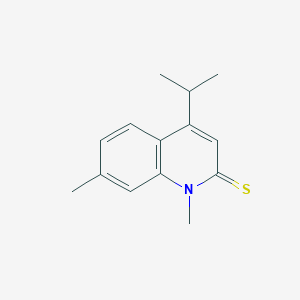
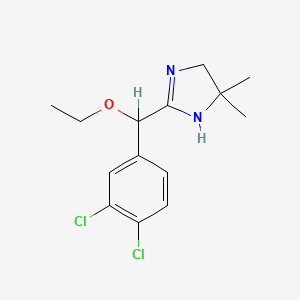
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
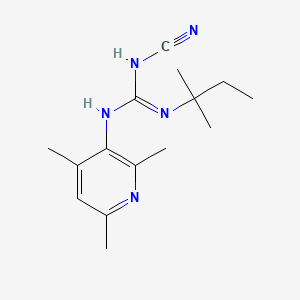
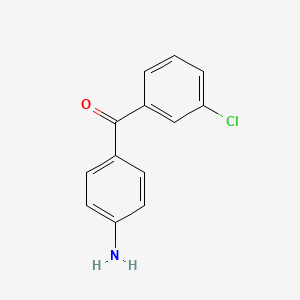
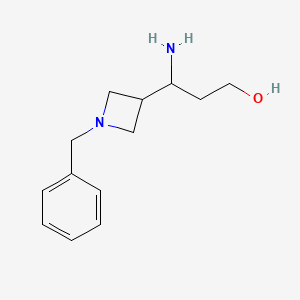
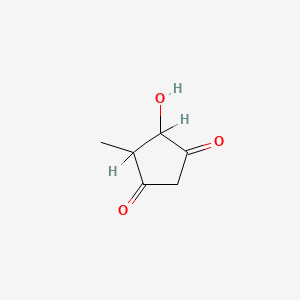
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
